CB2 Selectivity Advantage Over the Parent Compound SDB-001: Complete Absence of CB1 Activity
Compound 57 was rationally designed from SDB-001, a non-selective CB1/CB2 agonist. In head-to-head functional assays using CHO cells expressing human CB1 or CB2 receptors (calcium mobilization), SDB-001 shows full agonist activity at both CB1 (EC₅₀ = 16–43 nM) and CB2 (EC₅₀ = 29–216 nM), whereas Compound 57 displays no observable agonist or antagonist activity at CB1 (NA at up to 10 μM, defined as <50% activation or inhibition) while retaining potent CB2 agonist activity [1][2]. This represents a qualitative shift from a dual CB1/CB2 agonist to a highly selective CB2 agonist, eliminating the psychoactive CB1-mediated liability inherent to SDB-001 [1].
| Evidence Dimension | CB1 receptor functional activity (agonist mode) |
|---|---|
| Target Compound Data | NA (not active, <50% activation at 10 μM) |
| Comparator Or Baseline | SDB-001: EC₅₀ = 16–43 nM (full agonist) |
| Quantified Difference | Qualitative difference: full CB1 agonism vs. complete inactivity at CB1; selectivity shift from non-selective to CB2-selective |
| Conditions | Calcium mobilization assay in CHO cells stably expressing human CB1 or CB2 receptors; eight-point dose–response in triplicate from three independent experiments [1] |
Why This Matters
For researchers procuring a CB2 agonist for inflammatory disease studies, Compound 57 eliminates the confounding psychoactive and hypothermic effects mediated by CB1, which SDB-001 potently induces in vivo at 10 mg/kg [2].
- [1] Shi, Y.; Duan, Y.; Ji, Y.-Y.; Wang, Z.; Wu, Y.; Gunosewoyo, H.; Xie, X.-Y.; Chen, J.-Z.; Yang, F.; Li, J.; Tang, J.; Xie, X.; Yu, L. Amidoalkylindoles as Potent and Selective Cannabinoid Type 2 Receptor Agonists with in Vivo Efficacy in a Mouse Model of Multiple Sclerosis. J. Med. Chem. 2017, 60 (16), 7067–7083. Table 2: Compound 57 CB1 = NA, CB2 EC₅₀ = 0.12 ± 0.04 μM, Emax = 85.0 ± 2.9%. View Source
- [2] Banister, S. D.; Wilkinson, S. M.; Longworth, M.; Stuart, J.; Apetz, N.; English, K.; Brooker, L.; Goebel, C.; Hibbs, D. E.; Glass, M.; Connor, M.; McGregor, I. S.; Kassiou, M. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chem. Neurosci. 2013, 4 (7), 1081–1092. SDB-001: CB1 EC₅₀ = 16–43 nM, CB2 EC₅₀ = 29–216 nM (FLIPR assay). View Source
